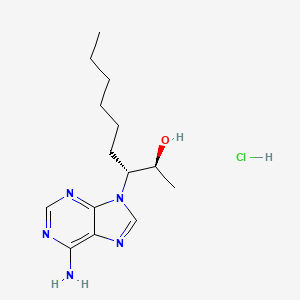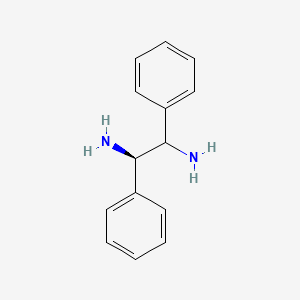
sodium;2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;2,4-dichlorobenzoate” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,4-dichlorobenzoate involves specific chemical reactions and conditions. Detailed information on the synthetic routes and reaction conditions can be found in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the use of specific reagents, catalysts, and controlled environmental conditions such as temperature and pressure.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated systems can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: sodium;2,4-dichlorobenzoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Aplicaciones Científicas De Investigación
sodium;2,4-dichlorobenzoate has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to enzyme activity, cellular processes, and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, the compound may be utilized in the development of new materials, catalysts, or chemical processes.
Mecanismo De Acción
The mechanism of action of sodium;2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to sodium;2,4-dichlorobenzoate can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, leading to similar chemical behavior and applications.
Uniqueness: this compound may possess unique features that distinguish it from other similar compounds. These features could include specific chemical properties, reactivity, or biological activity that make it particularly valuable for certain applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for research and industrial applications
Propiedades
IUPAC Name |
sodium;2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLSIXULOLXJR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)


![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)





![5-iodo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7881491.png)



